

# The Evolution of Extended-Spectrum Cephalosporinases: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cephalosporinase

Cat. No.: B13388198

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The emergence and global dissemination of bacteria producing extended-spectrum **cephalosporinases** (ESACs), primarily extended-spectrum  $\beta$ -lactamases (ESBLs), represent a significant threat to the efficacy of current antibiotic therapies. This guide provides an in-depth examination of the evolutionary pathways of these critical resistance determinants, focusing on the core molecular mechanisms, key enzymatic adaptations, and the experimental methodologies used to elucidate these processes.

## Core Evolutionary Mechanisms of ESACs

The evolution of ESACs is a compelling example of rapid microbial adaptation under strong selective pressure from the widespread use of oxyimino-cephalosporins. Two primary evolutionary strategies have led to the rise of these enzymes: the gradual accumulation of point mutations in existing  $\beta$ -lactamase genes and the mobilization of naturally resistant chromosomal genes onto mobile genetic elements.

## Stepwise Evolution through Point Mutations: The TEM and SHV Families

The archetypal ESBLs belong to the TEM and SHV families, which evolved from narrow-spectrum parent enzymes, TEM-1, TEM-2, and SHV-1.<sup>[1][2][3]</sup> These parent enzymes efficiently hydrolyze penicillins but are largely ineffective against extended-spectrum cephalosporins.<sup>[3]</sup> The evolution to an ESBL phenotype is driven by single or multiple amino

acid substitutions that alter the configuration of the enzyme's active site, thereby expanding its substrate spectrum to include third-generation cephalosporins and monobactams.[\[1\]](#)[\[2\]](#)

Key amino acid substitutions in TEM-type ESBLs frequently occur at positions such as Glu104, Arg164, Gly238, and Glu240.[\[4\]](#)[\[5\]](#) Similarly, mutations at positions Gly238 and Glu240 are critical for the ESBL phenotype in the SHV family.[\[6\]](#) The substitution of Glycine to Serine at position 238 is particularly important for enhancing the hydrolysis of ceftazidime.[\[6\]](#)[\[7\]](#)

## Mobilization of Progenitor Genes: The CTX-M Family

In contrast to the mutational evolution of TEM and SHV enzymes, the globally dominant CTX-M family of ESBLs emerged through a different mechanism: the mobilization of chromosomal  $\beta$ -lactamase genes from various species of the genus *Kluyvera*.[\[8\]](#)[\[9\]](#) These environmental bacteria harbor chromosomally encoded  $\beta$ -lactamases that naturally possess activity against cefotaxime.[\[8\]](#)

The mobilization of these progenitor blaCTX-M genes into pathogenic Enterobacteriaceae is often facilitated by mobile genetic elements such as insertion sequences, notably IS<sub>Ecp1</sub>, and transposons.[\[10\]](#)[\[11\]](#) Once integrated into plasmids, these genes are readily disseminated through horizontal gene transfer, contributing to the rapid and widespread emergence of CTX-M-producing pathogens.[\[10\]](#)[\[12\]](#) The subsequent diversification of the CTX-M family has been driven by point mutations that further expand their activity, particularly against ceftazidime.[\[13\]](#)[\[14\]](#)[\[15\]](#) The most widespread CTX-M variants are CTX-M-14 and CTX-M-15.[\[16\]](#)

## Quantitative Analysis of ESAC Evolution

The evolution of ESACs is characterized by significant changes in their enzymatic efficiency and the level of resistance they confer. This section presents quantitative data to illustrate these evolutionary adaptations.

## Kinetic Parameters of Parent and Evolved Enzymes

The evolution from a narrow-spectrum  $\beta$ -lactamase to an ESBL is reflected in the changes in the enzyme's kinetic parameters, specifically the Michaelis-Menten constant (K<sub>m</sub>) and the catalytic rate (k<sub>cat</sub>). The catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) is a key measure of an enzyme's effectiveness against a particular substrate.

Table 1: Comparative Kinetic Parameters of TEM  $\beta$ -Lactamases

| Enzyme                | Substrate   | Km ( $\mu\text{M}$ ) | kcat ( $\text{s}^{-1}$ ) | kcat/Km ( $\mu\text{M}^{-1}\text{s}^{-1}$ ) |
|-----------------------|-------------|----------------------|--------------------------|---------------------------------------------|
| TEM-1                 | Cefotaxime  | >500                 | -                        | ~0.0017                                     |
| TEM-1                 | Ceftazidime | >500                 | -                        | ~0.00004                                    |
| TEM-3 (E104K, G238S)  | Cefotaxime  | 45                   | 11                       | 0.244                                       |
| TEM-3                 | Ceftazidime | 140                  | 1.8                      | 0.013                                       |
| TEM-10 (R164S)        | Cefotaxime  | ~250                 | ~2                       | ~0.008                                      |
| TEM-10 (R164S)        | Ceftazidime | -                    | -                        | ~0.008                                      |
| TEM-26 (E104K, R164S) | Cefotaxime  | 150                  | 1.5                      | 0.01                                        |
| TEM-26 (E104K, R164S) | Ceftazidime | 110                  | 1                        | 0.009                                       |

Data compiled from multiple sources, including [17][18][19]. Note that kinetic parameters can vary based on experimental conditions.

Table 2: Comparative Kinetic Parameters of SHV  $\beta$ -Lactamases

| Enzyme               | Substrate   | Km (μM) | kcat (s <sup>-1</sup> ) | kcat/Km (μM <sup>-1</sup> s <sup>-1</sup> ) |
|----------------------|-------------|---------|-------------------------|---------------------------------------------|
| SHV-1                | Cefotaxime  | -       | -                       | Low                                         |
| SHV-1                | Ceftazidime | -       | -                       | Low                                         |
| SHV-2 (G238S)        | Cefotaxime  | 120     | 15                      | 0.125                                       |
| SHV-2 (G238S)        | Ceftazidime | 180     | 3                       | 0.017                                       |
| SHV-5 (G238S, E240K) | Cefotaxime  | 75      | 25                      | 0.333                                       |
| SHV-5 (G238S, E240K) | Ceftazidime | 110     | 10                      | 0.091                                       |

Data compiled from multiple sources, including[\[20\]](#)[\[21\]](#).

Table 3: Comparative Kinetic Parameters of CTX-M β-Lactamases

| Enzyme                              | Substrate   | Km (μM) | kcat (s <sup>-1</sup> ) | kcat/Km (μM <sup>-1</sup> s <sup>-1</sup> ) |
|-------------------------------------|-------------|---------|-------------------------|---------------------------------------------|
| CTX-M-1                             | Cefotaxime  | -       | -                       | 1.5                                         |
| CTX-M-1                             | Ceftazidime | -       | -                       | 0.0001                                      |
| CTX-M-8                             | Cefotaxime  | 74      | -                       | 0.66                                        |
| CTX-M-8                             | Ceftazidime | >500    | -                       | Low                                         |
| CTX-M-14                            | Cefotaxime  | 48      | 630                     | 13                                          |
| CTX-M-14                            | Ceftazidime | >500    | -                       | 0.025                                       |
| CTX-M-15<br>(D240G from<br>CTX-M-3) | Cefotaxime  | 41      | 420                     | 10.2                                        |
| CTX-M-15<br>(D240G from<br>CTX-M-3) | Ceftazidime | 65      | 23                      | 0.35                                        |
| CTX-M-32<br>(D240G from<br>CTX-M-1) | Cefotaxime  | 60      | -                       | 1.2                                         |
| CTX-M-32<br>(D240G from<br>CTX-M-1) | Ceftazidime | 120     | -                       | 0.02                                        |

Data compiled from multiple sources, including [\[12\]](#)[\[14\]](#)[\[15\]](#)[\[22\]](#).

## Impact of Amino Acid Substitutions on Resistance Levels

Specific amino acid substitutions directly correlate with increased minimum inhibitory concentrations (MICs) for extended-spectrum cephalosporins.

Table 4: Effect of Key Amino Acid Substitutions on Cephalosporin MICs (μg/mL) in E. coli

| Enzyme          | Key Substitution(s) | Cefotaxime MIC | Ceftazidime MIC | Cefepime MIC |
|-----------------|---------------------|----------------|-----------------|--------------|
| SHV Family      |                     |                |                 |              |
| SHV-1           | Parent              | 0.25           | 0.5             | 0.12         |
| SHV-2           | G238S               | 32             | 16              | 1            |
| SHV-5           | G238S, E240K        | 128            | 64              | 4            |
| SHV-8           | D179N               | 0.5            | 4               | 0.12         |
| CTX-M Family    |                     |                |                 |              |
| CTX-M-2         | Parent              | >256           | 4               | 32           |
| CTX-M-2 mutant  | P167S               | 128            | 128             | 2            |
| CTX-M-10        | Parent              | 256            | 1               | 32           |
| CTX-M-10 mutant | P167S               | 1              | 32              | 1            |
| CTX-M-14        | Parent              | >256           | 1               | 0.5          |
| CTX-M-14 mutant | D240G               | >256           | 16              | 8            |

Data compiled from multiple sources, including [8][13][16][23]. MIC values can be influenced by the host strain and plasmid copy number.

## Experimental Protocols for Studying ESAC Evolution

Investigating the evolution of ESACs requires a combination of molecular, biochemical, and microbiological techniques. This section provides an overview of key experimental protocols.

### Molecular Cloning and Expression of $\beta$ -Lactamase Genes

This protocol describes the general steps for cloning a bla gene into an expression vector for subsequent characterization.

- **DNA Extraction and PCR Amplification:**

- Isolate genomic or plasmid DNA from the bacterial strain of interest.
  - Design primers flanking the bla gene, incorporating restriction sites for cloning.
  - Perform PCR to amplify the target bla gene.

- **Vector and Insert Preparation:**

- Digest both the expression vector (e.g., pET series) and the PCR product with the chosen restriction enzymes.
  - Purify the digested vector and insert using gel electrophoresis and a DNA extraction kit.

- **Ligation and Transformation:**

- Ligate the digested insert into the prepared vector using T4 DNA ligase.
  - Transform the ligation product into a suitable *E. coli* cloning strain (e.g., DH5 $\alpha$ ).

- **Selection and Verification:**

- Plate the transformed cells on selective agar containing the appropriate antibiotic for the vector.
  - Screen colonies for the presence of the insert using colony PCR or restriction digestion of isolated plasmid DNA.
  - Confirm the sequence of the cloned gene by Sanger sequencing.

- **Protein Expression:**

- Transform the verified plasmid into an expression host strain (e.g., *E. coli* BL21(DE3)).
  - Grow the culture to mid-log phase and induce protein expression with IPTG.

- Harvest the cells by centrifugation.

## Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions to study their impact on enzyme function and resistance.

- Primer Design: Design complementary primers containing the desired mutation, flanked by 10-15 bases of correct sequence on both sides.
- Mutagenesis PCR:
  - Perform PCR using a high-fidelity polymerase with the plasmid containing the wild-type bla gene as a template and the mutagenic primers.
  - The reaction amplifies the entire plasmid, incorporating the mutation.
- Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically targets methylated DNA, leaving the newly synthesized, mutated plasmids intact.
- Transformation and Verification:
  - Transform the DpnI-treated DNA into competent E. coli.
  - Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

## $\beta$ -Lactamase Purification and Kinetic Analysis

Purified enzyme is required for accurate determination of kinetic parameters.

- Cell Lysis and Clarification:
  - Resuspend the cell pellet from the expression step in a suitable buffer.
  - Lyse the cells using sonication or a French press.
  - Centrifuge the lysate at high speed to pellet cellular debris.

- Protein Purification:
  - If the protein is tagged (e.g., with a His-tag), use affinity chromatography (e.g., Ni-NTA resin) for purification.
  - If untagged, use a combination of ion-exchange and size-exclusion chromatography.
  - Assess the purity of the enzyme by SDS-PAGE.
- Kinetic Assays:
  - Perform spectrophotometric assays using a chromogenic cephalosporin like nitrocefin or by monitoring the hydrolysis of the  $\beta$ -lactam antibiotic directly in the UV range.
  - Vary the substrate concentration and measure the initial reaction velocity.
  - Determine  $K_m$  and  $k_{cat}$  values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

## Horizontal Gene Transfer by Conjugation

This experiment demonstrates the transfer of plasmid-encoded ESBL genes between bacterial cells.

- Strain Preparation:
  - Grow overnight cultures of the donor strain (ESBL-producing, sensitive to a selective marker, e.g., sodium azide) and the recipient strain (E. coli J53, resistant to sodium azide, sensitive to the  $\beta$ -lactam antibiotic).
- Mating:
  - Mix equal volumes of the donor and recipient cultures in fresh broth.
  - Incubate the mating mixture for several hours to overnight at 37°C without shaking to allow for the formation of conjugation pili.
- Selection of Transconjugants:

- Plate serial dilutions of the mating mixture onto selective agar plates containing both the recipient-selective marker (e.g., sodium azide) and the antibiotic to which the transferred plasmid confers resistance (e.g., cefotaxime).
- Confirmation:
  - Isolate colonies from the selective plates (transconjugants).
  - Confirm the identity of the transconjugants as the recipient strain that has acquired the plasmid by phenotypic (e.g., biochemical tests) and genotypic (e.g., PCR for the bla gene) methods.
  - The transfer frequency can be calculated by dividing the number of transconjugants by the number of donor cells.

## Visualizing Evolutionary Pathways and Workflows

Diagrams are essential for conceptualizing the complex evolutionary relationships and experimental processes involved in ESAC research.



[Click to download full resolution via product page](#)

Caption: Evolutionary pathways of major ESBL families.



[Click to download full resolution via product page](#)

Caption: Workflow for characterizing ESAC evolution.

[Click to download full resolution via product page](#)

Caption: Horizontal transfer of ESBL plasmids via conjugation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Conjugation on filters [protocols.io]
- 2. Role of SHV  $\beta$ -lactamase variants in resistance of clinical *Klebsiella pneumoniae* strains to  $\beta$ -lactams in an Algerian hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Extended-Spectrum  $\beta$ -Lactamases in the 21st Century: Characterization, Epidemiology, and Detection of This Important Resistance Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended-spectrum  $\beta$ -lactamases: an update on their characteristics, epidemiology and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of Horizontal blaCTX-M Gene Transfer via Conjugation among Extended Spectrum  $\beta$ -Lactamases Producing *Escherichia coli* Isolates from Patients with Urinary Tract Infection, Their Animals, and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]

- 10. Selection and Characterization of  $\beta$ -Lactam– $\beta$ -Lactamase Inactivator-Resistant Mutants following PCR Mutagenesis of the TEM-1  $\beta$ -Lactamase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence of TEM, SHV, and CTX-M Beta-Lactamase genes in the urinary isolates of a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An active site loop toggles between conformations to control antibiotic hydrolysis and inhibition potency for CTX-M  $\beta$ -lactamase drug-resistance enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutational Events in Cefotaximase Extended-Spectrum  $\beta$ -Lactamases of the CTX-M-1 Cluster Involved in Ceftazidime Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonism between substitutions in  $\beta$ -lactamase explains a path not taken in the evolution of bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Level Resistance to Ceftazidime Conferred by a Novel Enzyme, CTX-M-32, Derived from CTX-M-1 through a Single Asp240-Gly Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Prediction of the Evolution of Ceftazidime Resistance in the CTX-M-2 Extended-Spectrum Beta-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC  $\beta$ -lactamases [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Why the Extended-Spectrum  $\beta$ -Lactamases (ESBLs) SHV-2 and SHV-5 are “Hyper-Susceptible” to Mechanism-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Review of SHV Extended-Spectrum  $\beta$ -Lactamases: Neglected Yet Ubiquitous - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel CTX-M  $\beta$ -Lactamase (CTX-M-8) in Cefotaxime-Resistant Enterobacteriaceae Isolated in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Contribution of natural amino acid substitutions in SHV extended-spectrum beta-lactamases to resistance against various beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Evolution of Extended-Spectrum Cephalosporinases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13388198#evolution-of-extended-spectrum-cephalosporinases-esacs>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)